molecular formula C10H7F13NNaO4S B13413999 Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt CAS No. 68555-70-4

Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt

Cat. No.: B13413999
CAS No.: 68555-70-4
M. Wt: 507.20 g/mol
InChI Key: XAXWDRWBIJWGHX-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .

Scientific Research Applications

Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt involves its interaction with molecular targets such as enzymes and proteins. The tridecafluorohexyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, thereby modulating their activity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Glycine, N-ethyl-N-[(trifluoromethyl)sulfonyl]-, sodium salt
  • Glycine, N-ethyl-N-[(pentafluoroethyl)sulfonyl]-, sodium salt
  • Glycine, N-ethyl-N-[(heptafluoropropyl)sulfonyl]-, sodium salt

Uniqueness

Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt is unique due to its highly fluorinated tridecafluorohexyl group, which imparts superior thermal stability and resistance to chemical degradation compared to its less fluorinated counterparts. This makes it particularly valuable in applications requiring high-performance materials .

Properties

CAS No.

68555-70-4

Molecular Formula

C10H7F13NNaO4S

Molecular Weight

507.20 g/mol

IUPAC Name

sodium;2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]acetate

InChI

InChI=1S/C10H8F13NO4S.Na/c1-2-24(3-4(25)26)29(27,28)10(22,23)8(17,18)6(13,14)5(11,12)7(15,16)9(19,20)21;/h2-3H2,1H3,(H,25,26);/q;+1/p-1

InChI Key

XAXWDRWBIJWGHX-UHFFFAOYSA-M

Canonical SMILES

CCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+]

Origin of Product

United States

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